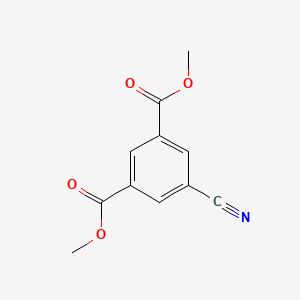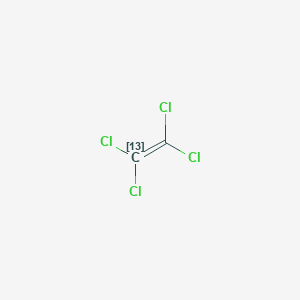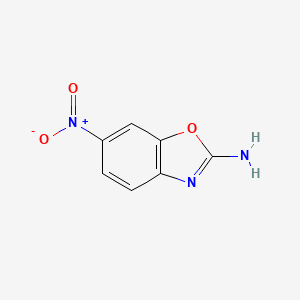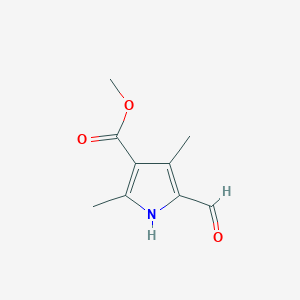
Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
“Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 58298-68-3 . It has a molecular weight of 181.19 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate” is1S/C9H11NO3/c1-5-7 (4-11)10-6 (2)8 (5)9 (12)13-3/h4,10H,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a powder that is stored at room temperature . It has a melting point of 173-174°C .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. It’s particularly useful for constructing pyrrole derivatives, which are crucial in various chemical syntheses. For example, it can be used to synthesize 5-Bromo-7-azaindolin-2-one derivatives, which have shown in vitro activity against selected cancer cell lines .
Medicinal Chemistry
In medicinal chemistry, the pyrrole moiety is a common feature in many therapeutically active compounds. Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate can be a starting point for developing new drugs with potential applications as fungicides, antibiotics, anti-inflammatory agents, cholesterol-reducing drugs, and antitumor agents .
Advanced Glycation End-Product (AGE) Research
The pyrrole-2-carboxaldehyde structure is related to AGEs, which are significant in diabetes and aging research. This compound can be used to study the formation of AGEs and their role in various diseases .
Biomarker Development
Due to its structural similarity to compounds involved in metabolic pathways, this chemical can be instrumental in developing new biomarkers for diseases like diabetes, where early detection is crucial .
Photodecomposition Studies
Studying the photodecomposition of pyrrole derivatives can provide insights into the stability and degradation pathways of organic compounds under light exposure. This has implications for the stability of pharmaceuticals and materials .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-7(4-11)10-6(2)8(5)9(12)13-3/h4,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZHXHJRMZVHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483355 | |
| Record name | Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
58298-68-3 | |
| Record name | Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1601067.png)
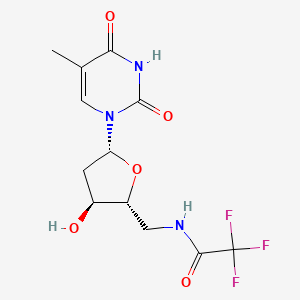



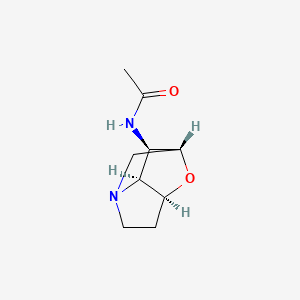
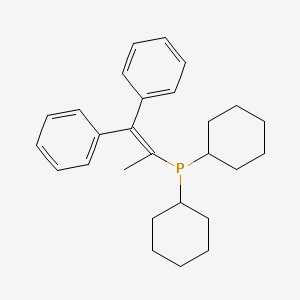
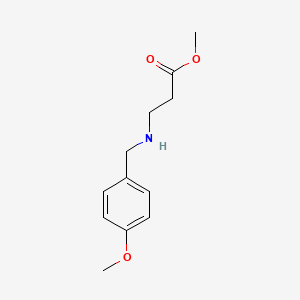
![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)
